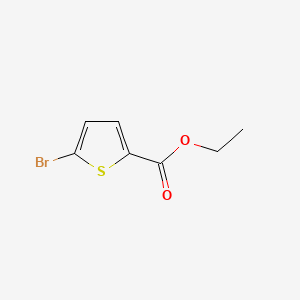

Ethyl 5-bromothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNHMXAOMDQLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345594 | |

| Record name | Ethyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-83-7 | |

| Record name | Ethyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-bromothiophene-2-carboxylate physical properties

An In-depth Technical Guide to Ethyl 5-bromothiophene-2-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development, organic synthesis, and materials science. Its structure, featuring a thiophene ring substituted with a reactive bromine atom at the 5-position and an ethyl ester group at the 2-position, makes it a versatile and valuable synthetic building block. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the ester group can be readily modified, offering a secondary point for chemical elaboration. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, reactivity, and handling protocols, grounded in authoritative data to support its application in advanced chemical research.

Core Physical and Chemical Properties

The physical state and chemical constants of a compound are foundational for its application in experimental work, dictating appropriate solvents, reaction temperatures, and storage conditions. This compound is typically a colorless to light yellow or orange-green clear liquid.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5751-83-7 | [2] |

| Molecular Formula | C₇H₇BrO₂S | [2][3] |

| Molecular Weight | 235.10 g/mol | [2][3] |

| Appearance | Colourless to light yellow liquid; Light orange to yellow to green clear liquid | [1][2] |

| Boiling Point | 94-96 °C at 4 mmHg; 175 °C (at atmospheric pressure) | [2][4] |

| Density | 1.55 - 1.572 g/cm³ | [2][5] |

| Refractive Index (n20D) | 1.56 | [2][6] |

| Solubility | Slightly soluble in water | [5][7] |

| Storage Conditions | Room temperature, keep in a dark place, sealed in dry conditions; 4°C, protect from light | [4][5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of this compound. The key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In CDCl₃, the proton NMR spectrum exhibits characteristic signals for the thiophene ring protons and the ethyl ester group. The two aromatic protons appear as doublets around δ 7.53-7.6 ppm and δ 7.06-7.12 ppm, with a coupling constant (J) of approximately 4 Hz, indicative of coupling between protons on adjacent carbons in the thiophene ring.[1][8] The ethyl group presents as a quartet around δ 4.30-4.35 ppm (O-CH₂) and a triplet around δ 1.34-1.38 ppm (CH₃), both with a coupling constant of about 7 Hz.[1][8]

Mass Spectrometry (MS)

-

The mass spectrum provides definitive evidence of the compound's molecular weight and elemental composition. The electron spray ionization (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 234.1.[1] Gas chromatography-mass spectrometry (GC-MS) reveals a top peak at m/z 191 and a second-highest peak at m/z 189, which is characteristic of the isotopic pattern of a molecule containing one bromine atom.[3]

Infrared (IR) Spectroscopy

-

The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the region of 1690-1760 cm⁻¹.

Ultraviolet (UV) Spectroscopy

Synthesis, Reactivity, and Applications

The utility of this compound stems from its straightforward synthesis and its predictable reactivity, making it a staple intermediate.

Synthetic Protocols

Two primary routes are commonly employed for its preparation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Esterification of 5-Bromothiophene-2-carboxylic Acid This is a classic Fischer esterification approach. The carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst. A more modern, high-yield variation involves the use of a base and an alkylating agent.

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and cesium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

-

Alkylation: Slowly add ethyl iodide (1.5 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature overnight to allow the reaction to proceed to completion.

-

Workup: Quench the reaction with water and extract the product into ethyl acetate.

-

Purification: Wash the organic layer with saturated saline, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound as a light yellow oil.[1]

Caption: Synthesis workflow via esterification.

Method 2: Oxidative Esterification of 5-Bromothiophene-2-carboxaldehyde This method converts the aldehyde directly to the ethyl ester in a one-pot reaction using sodium cyanide, acetic acid, and manganese dioxide in ethanol.

Step-by-Step Experimental Protocol:

-

Mixing: To 5-bromothiophene-2-carboxaldehyde (1.0 eq) in ethanol, sequentially add sodium cyanide (~5.4 eq), acetic acid (~1.7 eq), and manganese dioxide (~21.4 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours.

-

Filtration: Filter the reaction mixture through celite, washing the residue thoroughly with ether.

-

Extraction: Combine the filtrates, concentrate them, and then take up the residue in water. Extract the aqueous layer three times with ether.

-

Purification: Wash the combined ether extracts with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate in vacuo. The final product is obtained as a pale yellow oil after Kugelrohr distillation.[8]

Chemical Reactivity and Applications

The bromine atom at the 5-position is the primary site of reactivity, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions.[9][10] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science.

-

Medicinal Chemistry: It is a key intermediate for synthesizing thiophene derivatives with potential biological activities, including anti-inflammatory, antimicrobial, and antibacterial properties.[2][10]

-

Materials Science: The thiophene core is a common component in organic electronics. This compound can be used to synthesize conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Agrochemicals and Dyes: Its structure serves as a scaffold for the development of novel pesticides, herbicides, and specialty dyes.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the compound's integrity.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H302: Harmful if swallowed.[4]

The GHS pictogram associated with these hazards is the "Harmful" symbol (GHS07).[4]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.[12]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

For long-term stability and to prevent degradation, it is often recommended to store the compound under refrigeration (e.g., 4°C) and protected from light.[4][5]

-

Keep away from strong oxidizing agents.[11]

Conclusion

This compound is a foundational building block whose value is derived from the strategic placement of its functional groups. The interplay between the reactive bromine atom and the modifiable ester group on the stable thiophene ring provides chemists with a powerful tool for molecular construction. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. [Link]

-

PubChem. (n.d.). This compound | C7H7BrO2S | CID 605723. [Link]

-

Chemcasts. (n.d.). 5-Bromo-2-thiophenecarboxylic acid (CAS 7311-63-9) Properties. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]

-

ChemWhat. (n.d.). This compound CAS#: 5751-83-7. [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids.... [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates.... [Link]

Sources

- 1. This compound | 5751-83-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5751-83-7 [sigmaaldrich.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. labproinc.com [labproinc.com]

- 7. chemwhat.com [chemwhat.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Versatility of a Heterocyclic Building Block

An In-depth Technical Guide to Ethyl 5-bromothiophene-2-carboxylate: Synthesis, Reactivity, and Applications

In the dynamic landscape of specialty chemicals, driven by relentless innovation in pharmaceuticals and materials science, the strategic use of highly functionalized intermediates is paramount.[1] this compound (CAS No. 5751-83-7) has emerged as a cornerstone building block, valued for its distinct structural features that unlock pathways to a vast array of complex molecules.[1] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, chemical reactivity, and diverse applications of this pivotal compound.

The molecule's architecture, featuring a thiophene ring functionalized with both an electron-withdrawing ethyl carboxylate group and a reactive bromine atom, makes it an exceptionally versatile reagent. The thiophene core is a well-established isostere for benzene rings in medicinal chemistry, capable of imparting unique electronic and physicochemical properties to bioactive molecules.[1] Simultaneously, the bromine atom serves as a crucial reactive handle, readily participating in a multitude of cross-coupling reactions that are fundamental to modern synthetic chemistry.[1][2] This dual functionality allows for precise, modular construction of complex molecular frameworks, solidifying its role as an indispensable tool in both academic and industrial research.

Compound Identification and Properties

A clear identification of the compound is the first step in any rigorous scientific endeavor. The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 5751-83-7[3][4] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₇H₇BrO₂S[3][4] |

| Molecular Weight | 235.10 g/mol [3] |

| SMILES | CCOC(=O)C1=CC=C(S1)Br[3] |

| InChI Key | PZNHMXAOMDQLLE-UHFFFAOYSA-N[3] |

| Synonyms | Ethyl 5-bromo-2-thiophenecarboxylate, 5-Bromothiophene-2-carboxylic acid ethyl ester[4][5] |

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are critical for its handling, reaction monitoring, and characterization. It typically presents as a colourless to light yellow or orange clear liquid.[4][6][7]

| Property | Value |

| Appearance | Colourless to light yellow/orange liquid[4][6][7] |

| Boiling Point | 94-96 °C at 4 mmHg |

| Density | ~1.55 - 1.57 g/cm³[4][7] |

| Refractive Index (n20D) | ~1.56[4] |

| Storage Temperature | 2-8°C, protect from light[7] |

| λmax | 277 nm (in Hexane)[6][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides clear diagnostic signals. The two aromatic protons on the thiophene ring appear as doublets around δ 7.54 and δ 7.07, with a characteristic coupling constant (J) of approximately 4 Hz.[6] The ethyl ester group gives rise to a quartet around δ 4.30-4.35 (O-CH₂) and a triplet around δ 1.34-1.38 (CH₃).[6]

-

Mass Spectrometry (ESI-MS): The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with a protonated molecular ion peak [M+H]⁺ at m/z 234.1, corresponding to the calculated value for C₇H₇BrO₂S.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O stretch of the ester group, typically around 1700-1720 cm⁻¹, along with signals corresponding to the C-H and C-S bonds of the thiophene ring.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, a reliable and scalable method. An alternative approach involves the oxidative esterification of the aldehyde precursor.

Protocol 1: Fischer Esterification of 5-Bromothiophene-2-carboxylic Acid

This protocol details a robust method starting from the commercially available 5-bromothiophene-2-carboxylic acid.[6][8] The reaction proceeds via acid-catalyzed esterification, a cornerstone of organic synthesis.

Causality of Experimental Choices:

-

Solvent (Ethanol/Methanol): Ethanol serves as both the solvent and the reactant, providing the ethyl group for the ester. Using a large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Catalyst (H₂SO₄): Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by ethanol. It also acts as a dehydrating agent, sequestering the water produced during the reaction, which further shifts the equilibrium to favor ester formation.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup (Na₂CO₃ wash): The aqueous sodium carbonate wash is crucial for neutralizing the acidic catalyst (H₂SO₄) and removing any unreacted carboxylic acid starting material, which is deprotonated to its water-soluble carboxylate salt.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in absolute ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq.) while cooling in an ice bath.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until effervescence ceases. Subsequently, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography to afford pure this compound as a light yellow oil.[6]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of the bromine atom at the 5-position. This C-Br bond is highly susceptible to transformation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reaction

The Suzuki reaction is a powerful C-C bond-forming reaction that couples an organoboron species (boronic acid or ester) with an organohalide. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This transformation is fundamental to the synthesis of conjugated materials and complex pharmaceutical intermediates.[2][9][10]

Causality of Experimental Choices:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst. In the catalytic cycle, it undergoes oxidative addition to the C-Br bond of the thiophene, which is the rate-determining step.

-

Base (K₂CO₃, K₃PO₄): The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group from boron to the palladium center.

-

Solvent System (Toluene/Water or Dioxane/Water): A biphasic solvent system is often used. The organic solvent (toluene, dioxane) solubilizes the organic substrates and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This setup allows all components to interact at the interface.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them. Performing the reaction under an inert atmosphere (nitrogen or argon) is critical for maintaining catalytic activity.[11]

General Protocol for Suzuki Cross-Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[11][12]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of toluene and water. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.[12]

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere to 80-100°C. Monitor the reaction by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the final product is purified by column chromatography or recrystallization.[11][12]

Applications in Research and Development

The functional versatility of this compound makes it a valuable precursor in several high-growth research areas.

Medicinal Chemistry and Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound serves as a starting point for the synthesis of novel therapeutic agents.

-

Antibacterial Agents: Researchers have synthesized series of 2-ethylhexyl 5-arylthiophene-2-carboxylates that exhibit promising in vitro antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[10]

-

Spasmolytic Agents: Derivatives created via Suzuki coupling have been shown to possess potent spasmolytic (antispasmodic) activity, demonstrating potential for treating conditions involving smooth muscle spasms.[9]

-

Anticancer and Antimicrobial Research: The thiophene nucleus is widely explored for its potential anticancer and antimicrobial properties, making this building block a key resource in the discovery of new lead compounds.[2][4]

Materials Science and Organic Electronics

In materials science, the focus is on creating conjugated organic molecules with tailored electronic properties. Thiophene-based oligomers and polymers are renowned for their excellent charge transport capabilities.

-

Organic Light-Emitting Diodes (OLEDs): This compound is a foundational building block for synthesizing hole-transport materials (HTMs) and emissive molecules used in OLEDs. The ability to functionalize the thiophene ring allows for fine-tuning of the HOMO/LUMO energy levels and solubility of the final materials.[1][4][12]

-

Organic Photovoltaics (OPVs): It is used to construct electron-donating polymers for the active layer of organic solar cells. The carboxylate group can lower the electron density of the thiophene ring, which is a useful strategy in designing low bandgap polymer semiconductors.[4][13]

-

Functional Polymers: Incorporation of this moiety into polymer backbones can enhance material properties for specialized applications in coatings, adhesives, and sensors.[4]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory when handling this compound.

| Hazard Class (GHS) | Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] |

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mist.[14]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[14][15]

-

Recommended storage is refrigerated at 2-8°C.[7]

-

Protect from light and moisture.

-

For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[14][15]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[14][15]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool for molecular innovation. Its well-defined reactivity, particularly in modern cross-coupling chemistry, provides a reliable and modular approach to constructing complex molecular architectures. For professionals in drug development and materials science, a thorough understanding of this compound's properties, synthesis, and reaction pathways is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and advanced functional materials.

References

-

PrepChem.com. (2023). Synthesis of this compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Sagechem. (n.d.). This compound: A Key Building Block for Specialty Chemicals. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

CP Lab Safety. (n.d.). Ethyl thiophene-3-carboxylate, min 98%, 1 gram. Available at: [Link]

-

Alternative Energy Systems Consulting, Inc. (n.d.). CAS 5751-80-4 Ethyl 3-Thiophenecarboxylate. Available at: [Link]

-

National Institutes of Health. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Available at: [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available at: [Link]

-

FAQ. (n.d.). What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | 5751-83-7 [chemicalbook.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ossila.com [ossila.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Ethyl 5-bromothiophene-2-carboxylate CAS number 5751-83-7

An In-Depth Technical Guide to Ethyl 5-bromothiophene-2-carboxylate (CAS: 5751-83-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a cornerstone heterocyclic building block in modern organic synthesis. Its strategic importance is rooted in a synthetically versatile structure, featuring a thiophene core functionalized with both an electron-withdrawing ethyl ester and a reactive bromine atom. This unique arrangement makes it an invaluable precursor for creating complex molecular architectures. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. The ethyl ester provides a secondary point for modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide offers a comprehensive overview of its physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its utility in medicinal chemistry and materials science, providing researchers with the foundational knowledge to effectively leverage this powerful intermediate.

Introduction: The Strategic Value of a Bifunctional Thiophene

In the landscape of specialty chemicals, the strategic use of highly functionalized intermediates is a key driver of innovation in pharmaceuticals, materials science, and agrochemicals.[1] this compound (CAS No. 5751-83-7) is a prime example of such an intermediate, prized for its unique structural features that empower chemists to construct a wide array of complex molecules.[1]

The intrinsic value of this compound lies in its bifunctionality:

-

The Thiophene Core: This sulfur-containing heterocycle is a well-established bioisostere for the phenyl ring and is a prevalent motif in numerous FDA-approved drugs. Its presence can impart favorable electronic properties, metabolic stability, and specific binding interactions within a larger molecule.[1]

-

The C5-Bromine Atom: This halogen acts as a versatile reactive handle, most notably for carbon-carbon bond formation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.[1] This allows for the precise and efficient attachment of diverse molecular fragments.

-

The C2-Ethyl Ester Group: This group not only activates the thiophene ring but also serves as a secondary site for chemical modification, further expanding its synthetic potential.

This guide provides a senior application scientist's perspective on the practical synthesis, reactivity, and application of this key building block.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

Physicochemical Properties

The compound is typically a light orange to yellow clear liquid under standard conditions.[2][3]

| Property | Value | Source(s) |

| CAS Number | 5751-83-7 | [2][4] |

| Molecular Formula | C₇H₇BrO₂S | [2][4] |

| Molecular Weight | 235.10 g/mol | [4][5] |

| Appearance | Light orange to yellow/green clear liquid | [2][3] |

| Boiling Point | 94-96 °C at 4 mmHg | |

| Density | ~1.55 g/cm³ | [2] |

| Refractive Index (n20D) | ~1.56 | [2][6] |

| Purity | ≥96-99% (commercially available) | [4][7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the material before its use in subsequent reactions.

| Spectroscopy | Data Interpretation | Source(s) |

| ¹H NMR (PMR) | (CDCl₃); δ 1.3 (3H, t, J | [8] |

| GC-MS | m/z Top Peak: 191; 2nd Highest: 189; 3rd Highest: 208 | |

| FTIR | Characteristic peaks corresponding to C=O stretching of the ester and C-Br stretching. | [5] |

| UV-Vis (λmax) | 277nm (in Hexane) | [9] |

Synthesis Methodologies

The reliable supply of high-purity this compound is critical for research and development.[1] While several synthetic routes exist, one common laboratory-scale preparation involves the oxidative esterification of 5-bromothiophene-2-carboxaldehyde.

Featured Synthesis: Oxidative Esterification

This method transforms the aldehyde functional group directly into an ethyl ester in a one-pot reaction, offering operational simplicity. The causality behind this choice is the direct conversion, avoiding the isolation of the intermediate carboxylic acid, which can streamline the synthetic workflow.

-

Reaction Setup: To a solution of 5-bromothiophene-2-carboxaldehyde (1.092 g, 5.716 mmol) in ethanol (60 ml), add sodium cyanide (1.507 g, 30.75 mmol), acetic acid (602.5 mg, 10.04 mmol), and manganese dioxide (10.62 g, 122.16 mmol) sequentially.

-

Scientist's Insight: Manganese dioxide (MnO₂) serves as the oxidant to convert the aldehyde to the carboxylic acid intermediate in situ. Sodium cyanide facilitates the formation of a cyanohydrin intermediate which is then oxidized and esterified. Ethanol acts as both the solvent and the reactant for esterification.

-

-

Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Filtration: Filter the reaction mixture through a pad of Celite to remove the solid manganese salts and other insoluble materials. Wash the filter cake thoroughly with diethyl ether several times to ensure complete recovery of the product.

-

Extraction: Combine the filtrates and concentrate them under reduced pressure. Resuspend the residue in water and extract with diethyl ether (3 x 75 ml).

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acetic acid, followed by a saturated sodium chloride (NaCl) solution (brine) to aid in the removal of water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil by Kugelrohr distillation (70 °C; 0.1 mm) to yield this compound as a pale yellow oil.[8]

Caption: Oxidative esterification workflow.

Key Reactions and Synthetic Utility

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The bromine atom at the 5-position of the thiophene ring is an excellent electrophilic partner for these transformations.[1][10]

The Suzuki reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[11][12][13] It allows for the direct arylation or vinylation at the C5 position.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 5751-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. calpaclab.com [calpaclab.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Ethyl 5-bromothiophene-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 5-bromothiophene-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, conferred by the thiophene ring, bromine atom, and ethyl ester group, render it a versatile precursor for a diverse array of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, synthesis, and applications, with a focus on the practical insights relevant to researchers in drug discovery and materials science. We will delve into the causality behind synthetic choices, present robust analytical methodologies, and highlight its role in the development of novel therapeutic agents and advanced materials.

Core Molecular and Physical Properties

This compound, with the chemical formula C₇H₇BrO₂S, is a compound of significant interest due to its reactive handles that allow for diverse chemical transformations.[1][2] A thorough understanding of its fundamental properties is the bedrock for its effective utilization in any synthetic campaign.

Molecular Identity and Structure

-

IUPAC Name: this compound[1]

The structure features a thiophene ring, a five-membered aromatic ring containing a sulfur atom, which is substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a bromine atom. This arrangement of functional groups is key to its reactivity and utility.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

A compilation of key physical and chemical properties is essential for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow or light orange to yellow to green clear liquid | [2][6][7] |

| Boiling Point | 175 °C; 94-96 °C at 4 mmHg | [2][7][8] |

| Density | 1.55 g/cm³ | [2] |

| Refractive Index | n20D 1.56 | [2] |

| Purity | Typically ≥ 96-98% (GC) | [2][5][8] |

| Storage | Store at room temperature or 4°C, protected from light. Keep in a dry, dark, and ventilated place. | [2][5][7][8] |

These properties indicate a relatively stable liquid under standard conditions, though protection from light and storage in a sealed container are recommended to maintain purity.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Esterification of 5-bromothiophene-2-carboxylic acid

A common and straightforward method involves the esterification of the corresponding carboxylic acid.

Protocol:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add cesium carbonate (2 equivalents).

-

Slowly add ethyl iodide (1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature overnight.[6]

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[6]

Causality: This is a classic Williamson ether synthesis-like reaction adapted for ester formation. Cesium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. The resulting nucleophilic carboxylate then attacks the electrophilic ethyl iodide in an SN2 reaction to form the ethyl ester. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 pathway.

Oxidative Esterification of 5-bromothiophene-2-carboxaldehyde

An alternative approach begins with the corresponding aldehyde.

Protocol:

-

To a mixture of 5-bromothiophene-2-carboxaldehyde (1 equivalent), sodium cyanide (5.4 equivalents), and manganese dioxide (21.4 equivalents) in ethanol, add acetic acid (1.75 equivalents).

-

Stir the mixture at room temperature for 24 hours.[9]

-

Filter the reaction mixture through celite and wash the residue with ether.

-

Combine the filtrates, concentrate, and then take up the residue in water.

-

Extract the aqueous layer with ether.

-

Wash the combined ether extracts with saturated sodium bicarbonate and saturated sodium chloride solutions, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the product by Kugelrohr distillation.[9]

Causality: This method represents a more complex, one-pot oxidative esterification. While the exact mechanism can be intricate, it likely involves the formation of a cyanohydrin intermediate, which is then oxidized and subsequently reacts with ethanol to form the ester. Manganese dioxide serves as the oxidant. This route is advantageous when the aldehyde is a more readily available or cost-effective starting material than the carboxylic acid.

Synthetic Pathways Overview

Caption: Key synthetic routes to this compound.

Spectroscopic and Analytical Characterization

Robust characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.54-7.53 (d, J = 4 Hz, 1H, Harom)

-

δ 7.07-7.06 (d, J = 4 Hz, 1H, Harom)

-

δ 4.35-4.30 (q, J = 7.1 Hz, 2H, O-CH₂)

-

δ 1.38-1.34 (t, J = 7.1 Hz, 3H, -CH₃)[6]

-

The two doublets in the aromatic region are characteristic of the 2,5-disubstituted thiophene ring. The quartet and triplet are indicative of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

ESI-MS: m/z: 234.1 [M + H]⁺ (Calculated for C₇H₇BrO₂S)[6]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

ATR-IR: The spectrum will show characteristic peaks for the C=O stretch of the ester and C-Br vibrations.

Applications in Research and Drug Development

This compound is not an end-product itself but a versatile intermediate.[6][7] The bromine atom provides a reactive site for cross-coupling reactions, while the ester can be hydrolyzed or reduced.

Key Intermediate in Organic Synthesis

This compound serves as a crucial building block for creating more complex molecules.[2] Its utility stems from the reactivity of the bromine atom, making it an excellent substrate for various cross-coupling reactions.[2]

Medicinal Chemistry and Drug Discovery

The thiophene scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a starting point for synthesizing novel thiophene derivatives with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][10][11][12] For instance, it has been used to synthesize novel compounds with spasmolytic activity and antibacterial action against extensively drug-resistant Salmonella Typhi.[10][11]

Materials Science

The unique electronic properties of the thiophene ring make this compound a valuable precursor in materials science.[13] It is used in the development of organic semiconductors for applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.[2] It can also be incorporated into polymer matrices to enhance material properties for coatings and adhesives.[2]

Application Workflow

Caption: From core compound to diverse applications.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification

-

GHS Classification:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Ventilation: Use only outdoors or in a well-ventilated area.[14]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[14][15]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[14]

Conclusion

This compound is a cornerstone intermediate for chemists and researchers across multiple disciplines. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool in the synthesis of novel pharmaceuticals and advanced materials. A comprehensive understanding of its chemistry, from molecular weight to reaction mechanisms and safety protocols, empowers scientists to leverage its full potential in their research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021.

-

S. K. Chemicals. (n.d.). This compound: A Key Building Block for Specialty Chemicals. Retrieved from [Link]

- Khan, I., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(19), 6599.

- Dzhemilev, U. M., et al. (2000). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Chemistry of Heterocyclic Compounds, 36(4), 428-433.

- Rauf, A., et al. (2021). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). Journal of Molecular Structure, 1225, 129113.

Sources

- 1. This compound | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 5751-83-7 [chemicalbook.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 5751-83-7 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A-A Comprehensive Spectroscopic Guide to Ethyl 5-bromothiophene-2-carboxylate

Introduction

Ethyl 5-bromothiophene-2-carboxylate is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1][2] Its thiophene core is a privileged scaffold, and the strategic placement of the bromo and ethyl carboxylate functionalities allows for diverse synthetic modifications, such as Suzuki cross-coupling reactions.[3] This versatility makes it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and organic semiconductors.[2][3]

An unambiguous structural confirmation of this compound is the critical first step in any research and development pipeline. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound (CAS 5751-83-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features, thereby providing a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Correlation

The foundational step in spectral interpretation is understanding the molecule's structure. Below is a diagram of this compound with key protons and carbons labeled for clear reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. All spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

Experimental Protocol: NMR Sample Preparation

A standardized and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic due to its excellent solubilizing properties for a wide range of organic compounds and a single residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.[4]

-

Standardization: Add a small amount of TMS as an internal standard for accurate chemical shift referencing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1][3]

¹H NMR Spectral Analysis

The proton NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H-3 | 7.54 - 7.53 | Doublet (d) | 4.0 | 1H |

| Thiophene H-4 | 7.07 - 7.06 | Doublet (d) | 4.0 | 1H |

| Methylene (-OCH₂CH₃) | 4.35 - 4.30 | Quartet (q) | ~7.1 | 2H |

| Methyl (-OCH₂CH₃) | 1.38 - 1.34 | Triplet (t) | ~7.1 | 3H |

Data sourced from ChemicalBook.[5]

Interpretation:

-

Thiophene Protons (H-3 & H-4): The spectrum shows two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.[5] The signal at δ 7.54 ppm is assigned to H-3. Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carboxylate group. The signal for H-4 appears slightly upfield at δ 7.07 ppm.[5] Both signals appear as doublets with a coupling constant of J = 4.0 Hz, which is characteristic of ortho-coupling between protons on a thiophene ring.[5]

-

Ethyl Ester Protons: The ethyl group gives rise to two characteristic signals. A quartet at δ 4.33 ppm corresponds to the methylene (-CH₂-) protons.[5] This signal is split into a quartet because it is coupled to the three adjacent methyl protons. The methyl (-CH₃) protons appear as a triplet at δ 1.36 ppm, split by the two adjacent methylene protons.[5] The integration of these signals (2H and 3H, respectively) confirms the presence of an ethyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~162 |

| C2 (Thiophene) | ~135 |

| C5 (Thiophene) | ~125 |

| C3 (Thiophene) | ~134 |

| C4 (Thiophene) | ~129 |

| -OCH₂CH₃ (Methylene) | ~61 |

| -OCH₂CH₃ (Methyl) | ~14 |

(Note: Specific ¹³C NMR peak values can vary slightly between sources and experimental conditions. The values presented are typical and based on general chemical shift principles and data from related structures.)

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 162 ppm.

-

Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon bearing the bromine (C5) and the carbon attached to the ester (C2) are significantly influenced by these substituents. The other two carbons (C3 and C4) resonate in the typical aromatic region.

-

Ethyl Carbons: The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen and appears around δ 61 ppm, while the terminal methyl carbon (-CH₃) is the most shielded, appearing upfield around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR spectra are often acquired using an ATR accessory, which simplifies sample handling.

-

Instrument Setup: Use a clean Bruker Tensor 27 FT-IR spectrometer (or equivalent) equipped with an ATR accessory.[6]

-

Background Scan: Perform a background scan to capture the ambient spectrum (e.g., air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

Interpretation of Key Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Thiophene) |

| ~2980 | C-H Stretch | Aliphatic (Ethyl) |

| ~1710 | C=O Stretch | Ester Carbonyl |

| ~1450-1550 | C=C Stretch | Aromatic Ring |

| ~1250 & ~1080 | C-O Stretch | Ester |

| Below 800 | C-Br Stretch | Bromoalkane |

The most diagnostic peak in the IR spectrum is the strong, sharp absorption band around 1710 cm⁻¹ , which is highly characteristic of the C=O stretch of a conjugated ester. The presence of aromatic and aliphatic C-H stretching bands, along with the C-O stretching "fingerprint" bands, corroborates the structure deduced from NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Interpretation:

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic pair of molecular ion peaks due to the isotopic distribution of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in nearly a 1:1 ratio. Therefore, one expects to see two peaks of almost equal intensity at:

-

m/z = 234 (for C₇H₇⁷⁹BrO₂S)

-

m/z = 236 (for C₇H₇⁸¹BrO₂S) The calculated monoisotopic mass is 233.93501 Da.[6] The presence of this isotopic cluster is definitive proof of a single bromine atom in the molecule.

-

-

Key Fragments: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement. Expected fragment ions would include:

-

m/z = 189/191: [M - OCH₂CH₃]⁺

-

m/z = 117: A potential fragment resulting from further cleavages.[6]

-

Integrated Spectroscopic Workflow

A robust structural elucidation relies not on a single technique but on the integration of data from multiple spectroscopic methods. The workflow below illustrates this synergistic approach.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | 5751-83-7 [chemicalbook.com]

- 6. This compound | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 5-bromothiophene-2-carboxylate

This guide provides comprehensive safety protocols and handling instructions for Ethyl 5-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization of this versatile compound.

Foundational Understanding of this compound

This compound (CAS No. 5751-83-7) is a substituted thiophene derivative widely employed as a building block in organic synthesis.[1][2] Its utility stems from the thiophene core, a significant motif in medicinal chemistry, and the reactive bromine atom, which facilitates further molecular elaboration through reactions like Suzuki cross-coupling.[2][3] This compound is instrumental in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as advanced materials for organic electronics like OLEDs.[1][2][4]

A thorough understanding of its chemical and physical properties is paramount for its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂S | [1][5] |

| Molecular Weight | 235.1 g/mol | [1][6] |

| Appearance | Light orange to yellow to green clear liquid | [1][7] |

| Boiling Point | 94-96 °C at 4 mmHg | [5] |

| Density | ~1.55 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [8][9] |

| Storage Temperature | 4°C, protect from light. | [5][10] |

Hazard Identification and Risk Mitigation: A Proactive Approach

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[6] A proactive risk mitigation strategy is not merely about following rules, but understanding the "why" behind them, rooted in the compound's reactivity.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The following diagram illustrates the logical flow of risk assessment and control measures:

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is crucial.

First Aid Measures: [11][12]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Disposal Guidelines: Responsible Chemical Management

Dispose of this compound and its container in accordance with local, state, and federal regulations. [12][13]This chemical should be treated as hazardous waste and sent to an approved waste disposal facility. [13]Do not dispose of it down the drain or in regular waste streams. [13]

Application in Synthesis: A Note on Reactivity

This compound is a valuable intermediate due to its reactive sites. The bromine atom at the 5-position is particularly susceptible to displacement, making it an excellent substrate for cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. [3][14]This reactivity is fundamental to its use in creating complex molecules for drug discovery and materials science. [1][2]Researchers should be mindful that reaction conditions can influence the stability and potential decomposition of the molecule, reinforcing the need for controlled experimental setups.

Conclusion

This compound is an indispensable tool in modern chemical synthesis. Its effective and safe use hinges on a comprehensive understanding of its properties and associated hazards. By adopting the detailed protocols and proactive safety mindset outlined in this guide, researchers can confidently and responsibly leverage this compound to drive innovation in medicine and technology.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Sancus Arc. (n.d.). This compound: A Key Building Block for Specialty Chemicals. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 5751-83-7 [sigmaaldrich.com]

- 6. This compound | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5751-83-7 [chemicalbook.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. echemi.com [echemi.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

The Bromine Atom on the Thiophene Ring: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, and the bromine atom serves as a versatile functional handle for its elaboration.[1][2] This guide provides a comprehensive overview of the reactivity of bromothiophenes, with a focus on the core synthetic transformations that enable the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer insights into optimizing reaction conditions for desired outcomes. This document is intended to be a practical resource for scientists engaged in the design and synthesis of novel thiophene-containing compounds.

Introduction: The Thiophene Core and the Role of Bromine

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of pharmaceuticals and organic electronic materials.[1][] Its unique electronic properties, arising from the interaction of the sulfur lone pairs with the π-system, impart a higher reactivity compared to benzene in many electrophilic substitution reactions.[][4] The introduction of a bromine atom onto the thiophene ring dramatically expands its synthetic utility, transforming it from a simple aromatic core into a versatile building block for carbon-carbon and carbon-heteroatom bond formation.

The position of the bromine atom on the thiophene ring significantly influences its reactivity. Bromine atoms at the C2 and C5 positions (α-positions) are generally more reactive in cross-coupling reactions than those at the C3 and C4 positions (β-positions) due to the electronic influence of the sulfur atom.[5][6] This differential reactivity is a key principle that can be exploited for selective functionalization of polybrominated thiophenes.

This guide will explore the primary pathways through which the bromine atom on the thiophene ring can be transformed, providing the synthetic chemist with a powerful toolkit for molecular design.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for the functionalization of bromothiophenes.[7][8][9] These reactions allow for the precise and efficient formation of new bonds, tolerating a wide array of functional groups.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between a bromothiophene and an organoboron reagent, typically a boronic acid or its ester.[6][10] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13][14]

Experimental Protocol: Synthesis of 2-Phenylthiophene [10]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-phenylthiophene.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Bromothiophene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 95 |

| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |

| 2,5-Dibromothiophene | 4-Tolylboronic acid (1.1 eq) | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 75 (mono) |

| 2,5-Dibromothiophene | 4-Tolylboronic acid (2.2 eq) | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 92 (di) |

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling involves the reaction of a bromothiophene with an organostannane (organotin) reagent, catalyzed by a palladium complex.[15][16][17][18][19] A key advantage of organostannanes is their stability to air and moisture, and the reaction's tolerance for a wide variety of functional groups often circumvents the need for protecting groups.[15][18]

Mechanism: The catalytic cycle of the Stille reaction mirrors that of other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination.[15] The transmetalation step is often the rate-determining step.[15]

Experimental Protocol: Mono-arylation of 3,4-Dibromothiophene [15]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,4-dibromothiophene (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene).

-

Reagent Addition: Add the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.0-1.2 eq) via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent. Wash the organic layer, dry, and concentrate.

-

Purification: Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a bromothiophene and a terminal alkyne.[20][21][22] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[21]

Mechanism: The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[21]

Experimental Protocol: Coupling of 2-Bromothiophene with Phenylacetylene [20]

-

Reaction Setup: To a Schlenk flask, add 2-bromothiophene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Solvent and Reagents: Add a degassed solvent such as triethylamine (which also acts as the base), followed by phenylacetylene (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling a bromothiophene with an amine in the presence of a palladium catalyst and a base.[23][24][25][26][27] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanism: The catalytic cycle involves the oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the desired N-arylthiophene and regenerates the Pd(0) catalyst.[26][27]

Experimental Protocol: Amination of 3-Bromothiophene with Aniline [23][24]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu) in a Schlenk tube.

-

Reagent Addition: Add a solvent (e.g., toluene or dioxane), followed by 3-bromothiophene (1.0 eq) and aniline (1.2 eq).

-

Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring until the reaction is complete.

-

Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purification: Purify the product by column chromatography.

Negishi Coupling: An Alternative for C-C Bond Formation

The Negishi coupling utilizes an organozinc reagent to couple with a bromothiophene, catalyzed by a palladium or nickel complex.[28][29][30][31][32] Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain cases.

Mechanism: The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[28]

Metallation of Bromothiophenes: A Pathway to Nucleophilic Thienyl Species

The bromine atom on a thiophene ring can be readily exchanged with a metal, typically lithium or magnesium, to generate a nucleophilic thienyl species. This transformation opens up a different set of synthetic possibilities, allowing for reactions with a wide range of electrophiles.

Lithium-Halogen Exchange

Treatment of a bromothiophene with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures results in a rapid bromine-lithium exchange.[33][34][35] This generates a highly reactive thienyllithium species.

Mechanism: The mechanism is believed to involve the formation of an 'ate' complex, where the organolithium reagent coordinates to the bromine atom, facilitating the exchange.[34]

Experimental Protocol: Formation of 2-Thienyllithium and Reaction with an Electrophile [33]

-

Reaction Setup: Dissolve 2-bromothiophene (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Lithiation: Cool the solution to a low temperature (typically -78 °C). Slowly add a solution of n-butyllithium (1.0-1.1 eq) via syringe. Stir the mixture at this temperature for a short period (e.g., 30-60 minutes).

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution of the thienyllithium reagent at -78 °C.

-

Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the product as needed.

Grignard Reagent Formation